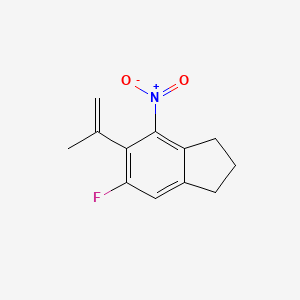
6-Fluoro-4-nitro-5-(prop-1-en-2-yl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Fluoro-4-nitro-5-(prop-1-en-2-yl)-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Fluoro-4-nitro-5-(prop-1-en-2-yl)-2,3-dihydro-1H-indene is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications in pharmacology.
Chemical Structure and Properties
The compound's chemical structure can be described by its IUPAC name and molecular formula. The presence of a fluorine atom and a nitro group in its structure suggests potential reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest this compound may possess antimicrobial properties. Its efficacy against various bacterial strains was evaluated in vitro, showing promising results against Gram-positive bacteria.
- Anticancer Potential : Some studies have indicated that derivatives of this compound may inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been tested for anti-inflammatory activity, revealing its potential to reduce pro-inflammatory cytokines in cell culture models.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Interaction with Cellular Signaling Pathways : It is hypothesized that the compound might modulate signaling pathways related to apoptosis and cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Case Study 2: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). Flow cytometry analysis revealed an increase in apoptotic cells, indicating the compound's potential as an anticancer agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-fluoro-4-nitro-5-prop-1-en-2-yl-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-7(2)11-10(13)6-8-4-3-5-9(8)12(11)14(15)16/h6H,1,3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDGTUBFIOBEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=C2CCCC2=C1[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














